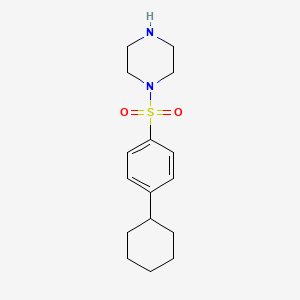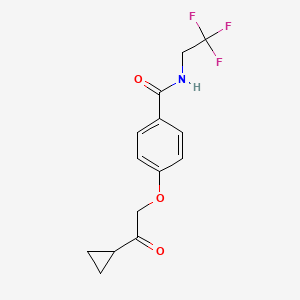![molecular formula C15H15N3OS B2951510 1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)-2-(thiophen-3-yl)ethanone CAS No. 1904334-20-8](/img/structure/B2951510.png)
1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)-2-(thiophen-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)-2-(thiophen-3-yl)ethanone is a unique organic compound known for its complex structure and multifaceted applications. Featuring a bicyclic core and a thiophene moiety, this compound is celebrated for its chemical reactivity and versatility in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis typically begins with the preparation of key intermediates, involving cyclization and functional group transformations. Standard organic reactions, including alkylation, cyclization, and amidation, are employed.
Industrial Production Methods:
Scaling up involves continuous flow processes, optimizing yield and purity. This involves rigorous control of reaction parameters like temperature, pressure, and the use of catalysts to streamline production.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
This compound can undergo a variety of reactions, including:
Oxidation: Leading to formation of sulfoxides or sulfones.
Reduction: Reductive amination to introduce amine functionalities.
Substitution: Electrophilic or nucleophilic substitution on the thiophene ring.
Common Reagents and Conditions:
Reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and organolithium reagents for substitution are commonly used.
Major Products Formed:
Key products include amine derivatives, sulfoxides, and complex substituted thiophenes, which are valuable intermediates in pharmaceutical synthesis.
Scientific Research Applications
Chemistry:
Utilized as a versatile building block for creating more complex molecules, especially in asymmetric synthesis.
Biology:
Explored for its potential as a biochemical probe, due to its unique structural features.
Medicine:
Investigated for its pharmacological properties, including potential antibacterial and antiviral activities.
Industry:
Applied in materials science for developing novel polymers and in catalysis for facilitating organic transformations.
Mechanism of Action
The compound's effects are often mediated through interactions with biological macromolecules. Key pathways include:
Molecular Targets:
Binding to enzymes or receptors, altering their activity or function.
Pathways Involved:
Modulation of signaling pathways, impacting cellular processes like metabolism and immune response.
Comparison with Similar Compounds
Other cyclic compounds with similar structures, such as cyclohepta[d]pyrimidines and their derivatives.
Highlighting Uniqueness:
Its unique bicyclic structure with an epiminocycloheptane core sets it apart, offering distinctive chemical properties and reactivity patterns.
Properties
IUPAC Name |
2-thiophen-3-yl-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c19-15(5-10-3-4-20-8-10)18-11-1-2-14(18)12-7-16-9-17-13(12)6-11/h3-4,7-9,11,14H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJRKUGBUCRYMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)CC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-OXOETHYL}-9-(4-FLUOROPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE](/img/structure/B2951428.png)

![4-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]methoxy}-2-methylpyridine](/img/structure/B2951431.png)
![Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B2951432.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide](/img/structure/B2951436.png)
![4-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2951437.png)


![Ethyl 2-{[3-(azepan-1-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2951441.png)
![N-(4-methylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B2951444.png)
![3-benzyl-9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2951445.png)
![3-butoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2951447.png)
![4-({4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)morpholine](/img/structure/B2951448.png)

